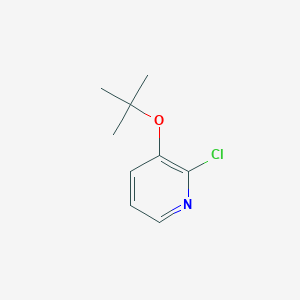

2-Chloro-3-(tert-butoxy)pyridine

Beschreibung

2-Chloro-3-(tert-butoxy)pyridine is a halogenated pyridine derivative characterized by a tert-butoxy group (-OC(CH₃)₃) at the 3-position and a chlorine atom at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butoxy group confers steric bulk and moderate electron-donating effects, influencing reactivity patterns and molecular interactions.

Eigenschaften

Molekularformel |

C9H12ClNO |

|---|---|

Molekulargewicht |

185.65 g/mol |

IUPAC-Name |

2-chloro-3-[(2-methylpropan-2-yl)oxy]pyridine |

InChI |

InChI=1S/C9H12ClNO/c1-9(2,3)12-7-5-4-6-11-8(7)10/h4-6H,1-3H3 |

InChI-Schlüssel |

WFPCYUIUYILURP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1=C(N=CC=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(tert-butoxy)pyridine typically involves the reaction of 2-chloropyridine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(tert-butoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include pyridine carboxylic acids or ketones.

Reduction: Products include piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(tert-butoxy)pyridine has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(tert-butoxy)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tert-butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

2-Chloro-3-(Trifluoromethyl)pyridine

- Structural Features : Replaces the tert-butoxy group with a trifluoromethyl (-CF₃) group.

- Key Properties :

- The -CF₃ group is strongly electron-withdrawing, reducing the pyridine ring’s electron density and enhancing electrophilic substitution reactivity.

- High thermal and chemical stability, making it suitable for harsh synthetic conditions.

- Applications : Widely used in agrochemicals (e.g., herbicides) and pharmaceuticals. Market reports indicate significant production volumes (e.g., 2019–2030 forecasts) due to demand in specialty chemical industries .

Data Table: Comparison of Key Parameters

Silyl-Protected Pyridine Derivatives

- Examples :

- 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (CAS 1186310-67-7): Features a silyl-protected hydroxyl group and dimethoxymethyl substituent.

- 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine (CAS 1171920-13-0): Combines silyl-ethynyl and dimethoxymethyl groups.

- Key Properties: Silyl groups (e.g., -Si(CH₃)₂C(CH₃)₃) enhance solubility in nonpolar solvents and act as protective groups in multi-step syntheses. Higher molecular weights (e.g., 331.91–415.04 g/mol) and elevated commercial prices (e.g., $400/g for 1 g) reflect specialized synthetic routes .

- Applications : Primarily used as intermediates in medicinal chemistry for targeted molecule assembly.

Heterocyclic-Substituted Pyridines

- Examples: 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1239747-93-3): Incorporates an oxadiazole ring, introducing nitrogen-rich heterocyclic functionality. 2-Chloro-3-(1H-tetrazol-5-yl)pyridine (CAS 899808-67-4): Features a tetrazole ring, known for hydrogen-bonding capability.

- Key Properties :

- Applications : Building blocks for bioactive molecules, particularly in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.